Multi-Stage Thermal Decomposition Enables Precise Intermediate Control Versus Direct Decomposition of Cerium Nitrate
Cerium oxalate decahydrate undergoes a well-defined multi-stage thermal decomposition, proceeding from decahydrate → dihydrate → monohydrate → oxide via an intermediate carbonate phase [1]. This stepwise pathway permits kinetic deconvolution and targeted control over intermediate states, a capability absent in cerium nitrate which decomposes directly to CeO₂ without discrete intermediate stages [2]. The surface area of the decomposing oxalate reaches a maximum at approximately 350 °C, corresponding to the active decomposition of the oxalate to oxide [1].
| Evidence Dimension | Thermal decomposition pathway complexity |
|---|---|
| Target Compound Data | Multi-stage: decahydrate → dihydrate → monohydrate → carbonate → oxide; surface area maximum at ~350 °C |
| Comparator Or Baseline | Cerium nitrate: Direct decomposition to CeO₂ without discrete intermediate stages |
| Quantified Difference | Cerium oxalate provides 3+ distinct thermal events enabling kinetic deconvolution; cerium nitrate yields a single primary decomposition event |
| Conditions | TG/DTA in air and nitrogen atmosphere (J-STAGE, 1971) |
Why This Matters
The multi-stage decomposition of cerium oxalate allows researchers to isolate and characterize intermediate phases or to tune calcination profiles for specific oxide properties, a level of process control not achievable with cerium nitrate.
- [1] Thermal Decomposition of Cerous Oxalate. Journal of the Japan Society of Powder and Powder Metallurgy, 1971, 17(6), 243-250. View Source
- [2] Complex Oxide Nanoparticle Synthesis: Where to Begin to Do It Right? Materials, 2022, 15(23), 8515. View Source
